molecular formula C30H34ClN3O2 B14946352 1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione

1,2-Bis(4-tert-butylbenzyl)-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B14946352
M. Wt: 504.1 g/mol
InChI Key: MIUPSUBAEVJYAY-UHFFFAOYSA-N
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Description

1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a chlorophenyl group, and a triazolane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE typically involves multiple steps, starting with the preparation of the individual components such as 4-tert-butylbenzyl chloride and 2-chlorophenyl isocyanate. These components are then subjected to a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzyl chloride
  • 4-tert-Butylbenzyl bromide
  • p-tert-Butylbenzyl alcohol

Uniqueness

1,2-BIS[4-(TERT-BUTYL)BENZYL]-4-(2-CHLOROPHENYL)-1,2,4-TRIAZOLANE-3,5-DIONE is unique due to its specific combination of functional groups and its triazolane-dione core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C30H34ClN3O2

Molecular Weight

504.1 g/mol

IUPAC Name

1,2-bis[(4-tert-butylphenyl)methyl]-4-(2-chlorophenyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C30H34ClN3O2/c1-29(2,3)23-15-11-21(12-16-23)19-32-27(35)34(26-10-8-7-9-25(26)31)28(36)33(32)20-22-13-17-24(18-14-22)30(4,5)6/h7-18H,19-20H2,1-6H3

InChI Key

MIUPSUBAEVJYAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4Cl

Origin of Product

United States

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